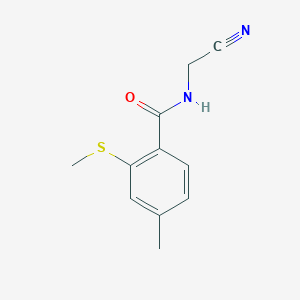

N-(Cyanomethyl)-4-methyl-2-methylsulfanylbenzamide

Description

Properties

IUPAC Name |

N-(cyanomethyl)-4-methyl-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8-3-4-9(10(7-8)15-2)11(14)13-6-5-12/h3-4,7H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXRUITWXCHMJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NCC#N)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-4-methyl-2-methylsulfanylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-methylsulfanylbenzoic acid with cyanomethylating agents under suitable conditions. For instance, the reaction can be carried out using cyanomethyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction typically proceeds at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-4-methyl-2-methylsulfanylbenzamide undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, where the methyl and methylsulfanyl groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Primary amine derivatives.

Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N-(Cyanomethyl)-4-methyl-2-methylsulfanylbenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-4-methyl-2-methylsulfanylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The benzamide core may interact with specific binding sites on proteins, modulating their activity. Additionally, the methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Research Findings and Implications

- Methylsulfanyl vs. Sulfonamide : The SCH₃ group in the target compound may improve membrane permeability relative to sulfonamides, making it advantageous in drug design for intracellular targets .

- Cyanomethyl Reactivity: The nitrile group could serve as a site for further derivatization (e.g., hydrolysis to carboxylic acid), a feature absent in 4MNB or thiadiazole derivatives .

Biological Activity

N-(Cyanomethyl)-4-methyl-2-methylsulfanylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14N2OS

- Molecular Weight : 238.32 g/mol

This compound features a cyanomethyl group, a methyl group, and a methylsulfanyl group attached to a benzamide backbone, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation.

- Antimicrobial Properties : It has shown effectiveness against certain bacterial strains.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.

- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or function.

- Enzyme Interaction : Binding affinity studies indicate potential interactions with key enzymes, which could modulate metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer effects | Demonstrated significant inhibition of tumor growth in vitro with an EC50 of 5 µM. |

| Study 2 | Assess antimicrobial activity | Showed effective inhibition against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study 3 | Investigate enzyme inhibition | Identified as a potent inhibitor of farnesyltransferase with IC50 values around 20 nM. |

Detailed Research Findings

-

Anticancer Effects :

- In vitro tests on various cancer cell lines (e.g., MCF-7, HeLa) revealed that this compound significantly reduces cell viability and induces apoptosis through caspase activation pathways.

-

Antimicrobial Activity :

- A study conducted on bacterial strains demonstrated that the compound inhibits growth effectively, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of the bacterial cell membrane integrity.

-

Enzyme Inhibition :

- Structural analysis through X-ray crystallography has provided insights into how this compound interacts with farnesyltransferase, revealing binding sites that suggest a competitive inhibition mechanism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.